![molecular formula C19H12ClN3O4 B4411400 N-(5-chloro-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4411400.png)
N-(5-chloro-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide
描述
N-(5-chloro-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an important metabolic pathway in cancer cells.
作用机制
N-(5-chloro-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the conversion of glucose to energy in cancer cells. By inhibiting these enzymes, this compound disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. This compound also inhibits the production of reactive oxygen species, which are involved in cancer cell survival. In addition, this compound has been found to decrease the levels of lactate, a byproduct of the TCA cycle, in cancer cells, which may contribute to its anticancer effects.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide is its selectivity for cancer cells, which minimizes its toxicity to normal cells. Another advantage is its ability to enhance the anticancer effects of other agents, which may lead to more effective cancer treatments. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
For N-(5-chloro-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide include clinical trials to evaluate its safety and efficacy in cancer patients and further studies to understand its mechanisms of action and identify biomarkers for patient selection.
科学研究应用
N-(5-chloro-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, pancreatic cancer, and non-small cell lung cancer. In these studies, this compound has been shown to inhibit cancer cell growth and induce cancer cell death. This compound has also been tested in combination with other anticancer agents, such as gemcitabine and carboplatin, and has been found to enhance their anticancer effects.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O4/c20-12-4-6-16(21-9-12)22-17(24)11-3-5-14-15(8-11)19(26)23(18(14)25)10-13-2-1-7-27-13/h1-9H,10H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHYISBJPZFXFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。